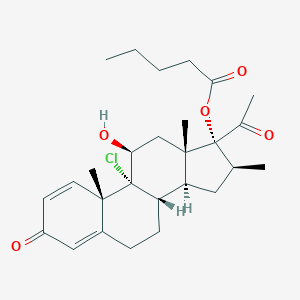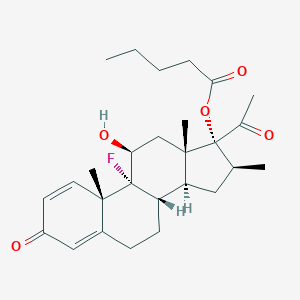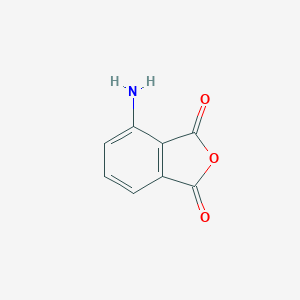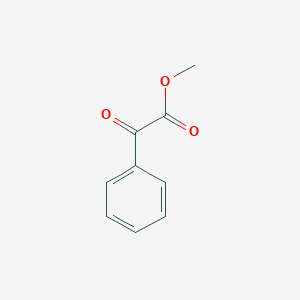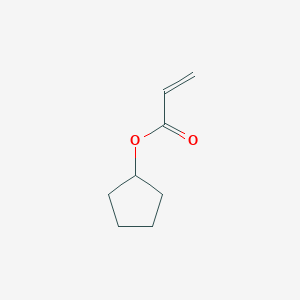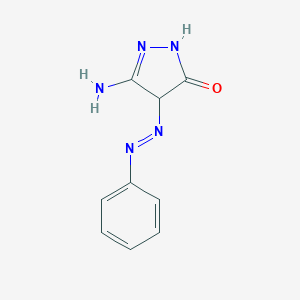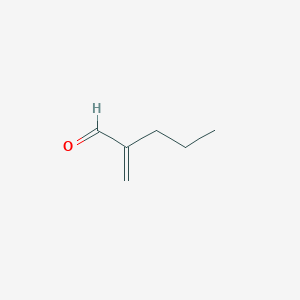
2-Propylacrolein
Vue d'ensemble
Description
2-Propylacrolein, also known as 2-propyl-2-propenal, is an organic compound with the molecular formula C6H10O. It is a member of the aldehyde family and is characterized by the presence of a propyl group attached to the acrolein backbone. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propylacrolein can be synthesized through several methods. One common method involves the aldol condensation of propionaldehyde with acrolein. The reaction is typically carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound can be produced via the catalytic oxidation of propylene. This process involves the use of a catalyst, such as silver or gold, and is conducted at elevated temperatures and pressures to achieve high conversion rates. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propylacrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-propylacrylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with hydrogen in the presence of a catalyst like palladium on carbon can yield 2-propylpropanol.
Addition Reactions: It can participate in addition reactions with nucleophiles such as water, alcohols, and amines, forming corresponding addition products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Addition Reactions: Water, alcohols, and amines under mild conditions.
Major Products Formed:
Oxidation: 2-Propylacrylic acid.
Reduction: 2-Propylpropanol.
Addition Reactions: Various addition products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propylacrolein has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propylacrolein involves its reactivity with nucleophiles due to the presence of the aldehyde group. It can form covalent bonds with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The compound’s electrophilic nature allows it to interact with cellular components, potentially causing oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Acrolein: A simpler aldehyde with similar reactivity but lacks the propyl group.
2-Ethyl-3-Propylacrolein: Another aldehyde with an additional ethyl group, exhibiting similar chemical properties.
(2E)-Hexenal: An unsaturated aldehyde with a different carbon chain length.
Uniqueness: 2-Propylacrolein is unique due to the presence of the propyl group, which influences its reactivity and physical properties. This structural difference can affect its behavior in chemical reactions and its applications in various fields.
Propriétés
IUPAC Name |
2-methylidenepentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTWLTLNKLTUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147862 | |
| Record name | 2-Propylacrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-13-9 | |
| Record name | 2-Methylenepentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylacrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylenevaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propylacrolein | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J58BUB22P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


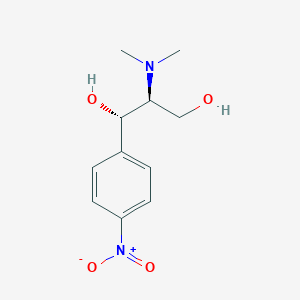
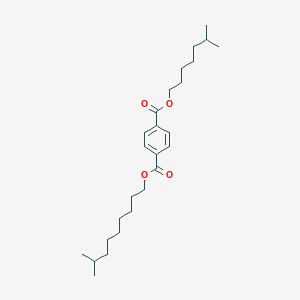
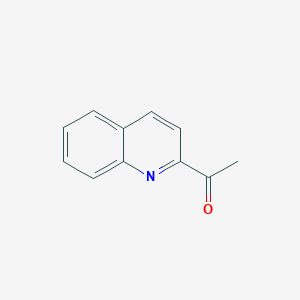
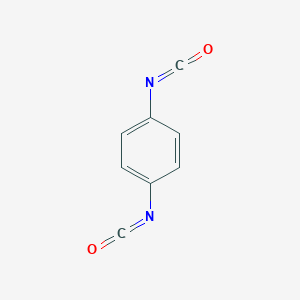
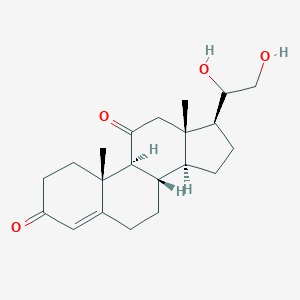
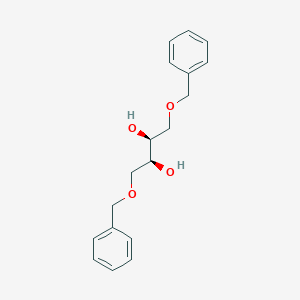
![Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate](/img/structure/B94887.png)
